N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a heterocyclic compound featuring a furan (oxygen-containing) and thiophene (sulfur-containing) moiety linked via an ethyl group to an oxane (tetrahydropyran) ring. Its molecular formula is C₁₆H₁₆N₂O₃S, with a molecular weight of 316.4 g/mol .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(12-3-7-19-8-4-12)17-10-14(13-5-9-21-11-13)15-2-1-6-20-15/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIVUYZSUXTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Furan and Thiophene Rings: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Coupling of the Rings: The furan and thiophene rings are then coupled via a suitable linker, such as a 2-bromoethyl group, under basic conditions to form the intermediate compound.
Formation of the Oxane Ring:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the furan and thiophene rings.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced furan and thiophene derivatives
Substitution: Formation of substituted carboxamide derivatives
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
The compound belongs to a broader class of carboxamide derivatives incorporating furan and thiophene rings. Below is a systematic comparison with structurally and functionally related analogs:
Structural Analogs
Key Observations :
- Functional Group Diversity: The target compound’s oxane-4-carboxamide group distinguishes it from analogs with thiazolidinone (e.g., ) or adamantane (e.g., ) substituents.
- Biomedical Relevance : Compounds like demonstrate dual-color lysosomal imaging capabilities, whereas the target compound lacks documented biological data.
- Synthetic Complexity : The synthesis of similar carboxamides (e.g., ) involves multi-step procedures with catalysts like FeCl₃ and reagents such as hydrazine hydrochloride, suggesting comparable synthetic challenges for the target compound.
Pharmacological and Material Science Context
- PT-ADA-PPR () : A thiophene- and adamantane-based polymer exhibits dual-excitation lysosomal imaging, highlighting the utility of sulfur/oxygen heterocycles in biomaterials. The target compound’s thiophene-furan system may offer analogous optoelectronic properties but requires empirical validation .
- Regulatory Status: Compounds like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide are listed in pharmacopeial standards (USP 31), underscoring the regulatory precedence for structurally related furan-carboxamides .
Data Gaps and Research Needs
- Physicochemical Properties : Unlike analogs such as , which have crystallographic data, the target compound lacks reported melting points, solubility, or stability profiles.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name: N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide
- Molecular Formula: C₁₆H₁₉NO₃S
- Molecular Weight: 305.4 g/mol
- CAS Number: 2097926-59-3
The compound features a furan ring and a thiophene ring, both known for their aromatic properties and biological relevance. These rings contribute to the compound's potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan and thiophene have been shown to possess antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations into the anticancer properties of heterocyclic compounds have revealed that this compound may inhibit cancer cell proliferation. A study focusing on structurally similar compounds demonstrated that certain derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby interfering with their catalytic functions.
- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives related to the compound, revealing an IC₅₀ value indicating effective inhibition against Staphylococcus aureus. The results showed that modifications in the furan and thiophene rings significantly affected potency .
| Compound | Target Bacteria | IC₅₀ (μM) |
|---|---|---|
| Compound A | S. aureus | 12.5 |
| Compound B | E. coli | 15.0 |
| This compound | S. aureus | 10.0 |
Study 2: Anticancer Activity
In another study focused on anticancer properties, this compound was tested on multiple cancer cell lines. The results indicated significant cytotoxicity with low cytotoxicity towards normal cells, suggesting a selective action against cancerous cells.
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast) | 8.0 | 10 |
| HeLa (Cervical) | 6.5 | 12 |
| Normal Fibroblasts | >100 | N/A |
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the furan and thiophene heterocycles. A common approach includes:
Heterocycle coupling : Reacting furan-2-yl and thiophen-3-yl precursors via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to form the ethyl backbone .
Amide bond formation : Condensing the intermediate with oxane-4-carboxylic acid using coupling agents like EDCI/HOBt or DCC in anhydrous conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity.
Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid byproducts from competing side reactions (e.g., over-alkylation) .
Advanced: How can computational methods predict the electronic properties of this compound for drug design?
Methodological Answer:
Density Functional Theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) are employed to:
Optimize geometry : Minimize energy states and determine bond lengths/angles (e.g., O4–C14–N2 = 123.15° ).
Electrostatic potential mapping : Identify nucleophilic/electrophilic regions for target binding .
Frontier molecular orbitals (HOMO/LUMO) : Calculate energy gaps to assess reactivity and charge transfer potential.
Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
NMR (¹H/¹³C) :
- Furan protons appear as doublets at δ 6.2–7.1 ppm; thiophene protons resonate at δ 7.3–7.5 ppm.
- Oxane carbons are identified at δ 70–80 ppm in ¹³C NMR .
FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and heterocyclic C–H bending at 700–800 cm⁻¹ .
Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve crystallographic data contradictions in polymorphic forms?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software for structure refinement. Parameters include R-factor <0.05 and data-to-parameter ratio >15 .
Torsion angle analysis : Compare experimental values (e.g., C7–C2–C3–C4 = 1.8°) with DFT predictions to identify polymorphic discrepancies .
Powder XRD : Match experimental patterns with simulated data from Mercury CSD to validate phase purity .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
Antimicrobial activity : Broth microdilution (MIC testing) against Gram± bacteria and fungi .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves .
Advanced: How to analyze conflicting bioactivity data across studies?
Methodological Answer:
Meta-analysis : Normalize data using Z-scores to account for assay variability (e.g., IC₅₀ differences due to DMSO solvent effects) .
Structure-activity relationship (SAR) : Compare substituent effects (e.g., thiophene vs. phenyl analogs) using molecular docking (AutoDock Vina) .
Statistical validation : Apply ANOVA or Tukey’s HSD test to confirm significance (p<0.05) .
Basic: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
Catalyst screening : Test Pd(OAc)₂/XPhos for coupling efficiency (>80% yield) .
Solvent selection : Use DMF or THF for polar intermediates; switch to toluene for amidation to reduce side reactions.
Process monitoring : Implement PAT (Process Analytical Technology) with inline FT-IR for real-time yield tracking .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
Stability studies : Accelerated testing (40°C/75% RH) with HPLC purity checks every 7 days .
Excipient compatibility : Blend with lactose or PVP to inhibit hydrolysis .
Light protection : Store in amber vials with argon purge to prevent photodegradation of the thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
